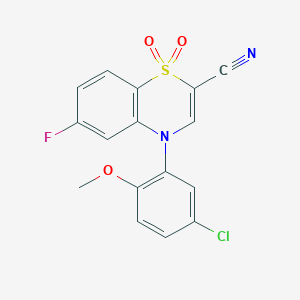

![molecular formula C20H21FN2O2S2 B2611541 N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide CAS No. 923234-42-8](/img/structure/B2611541.png)

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

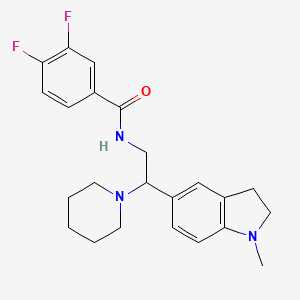

The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The presence of a fluorophenyl group could potentially enhance these properties.

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The fluorophenyl group is a phenyl ring with a fluorine atom attached, which can affect the electronic properties of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiazole ring is known to be relatively stable, but can participate in various reactions depending on the substituents present .Wissenschaftliche Forschungsanwendungen

Potential as Anti-inflammatory and Anticancer Agent

The synthesis and characterization of celecoxib derivatives, including compounds structurally related to N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide, have shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one derivative exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting its potential development into a therapeutic agent (Ş. Küçükgüzel et al., 2013).

Anticancer Potential

Aminothiazole-paeonol derivatives have been synthesized and evaluated for their anticancer effects on several cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma cells. Some compounds showed superior potency to 5-fluorouracil, indicating their potential as lead compounds in anticancer therapy (Chia-Ying Tsai et al., 2016).

Enzyme Inhibition for Antitumor Activity

New benzenesulfonamide derivatives have demonstrated cytotoxic activities and potential as carbonic anhydrase inhibitors, indicating their relevance for further anti-tumor activity studies. Certain derivatives showed significant inhibition of human cytosolic isoforms, suggesting a route for developing novel anticancer therapies (H. Gul et al., 2016).

High-Affinity Inhibitors for Neurological Studies

N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, offering insights into their potential for investigating neurological disorders and pathophysiological roles of the kynurenine pathway (S. Röver et al., 1997).

Selective Inhibitors for Anticancer Drug Development

Studies on 4-[3-(aryl)-5-substitutedphenyl-4,5-dihydro-1H-pyrazole-1-yl]benzensulfonamides have revealed compounds with significant cytotoxic/anticancer and CA inhibitory effects, identifying leader compounds with high Potency-Selectivity Expression (PSE) values. These findings underscore the compounds' potential in developing new anticancer drug candidates, specifically as selective inhibitors of human carbonic anhydrase isoenzymes (H. Gul et al., 2018).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2S2/c1-13-10-15(3)19(11-14(13)2)27(24,25)22-9-8-18-12-26-20(23-18)16-4-6-17(21)7-5-16/h4-7,10-12,22H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFZZOBILGDIGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

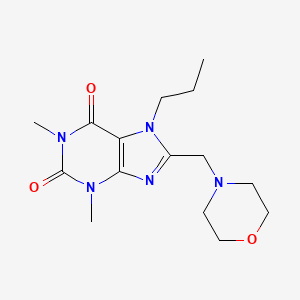

![7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2611459.png)

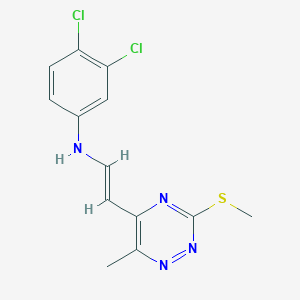

![2-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2611461.png)

![2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2611472.png)

![2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2611478.png)

![(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2611480.png)

![7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2611481.png)